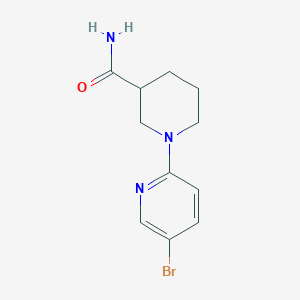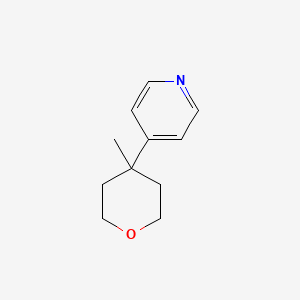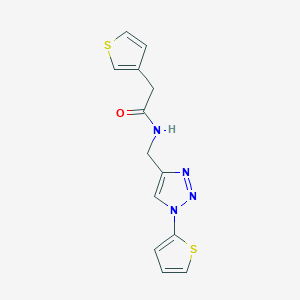
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide, also known as TTA-A2, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the class of compounds known as triazoles, which have been shown to have a variety of biological activities. TTA-A2 has been studied for its potential use as a tool compound for investigating the role of certain proteins in the body, as well as for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Optoelectronic Properties
Research on thiazole-based polythiophenes, including compounds structurally related to N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide, reveals significant potential in optoelectronic applications. Thiazole-containing monomers synthesized through amidification reactions have been used to create conducting polymers with notable optoelectronic properties. These materials exhibit optical band gaps suitable for various applications and demonstrate satisfactory switching times and optical contrasts, indicating their potential in electronic and optoelectronic devices (Camurlu & Guven, 2015).
Anticancer and Antimicrobial Activities
Synthetic derivatives similar to the compound have been evaluated for their biological activities. For instance, derivatives have been synthesized and tested for anticancer activity, with some showing high selectivity against human lung adenocarcinoma cells. These compounds' structural elucidation and biological evaluation highlight their potential as leads for developing new anticancer agents (Evren et al., 2019). Additionally, novel thiazolidin-4-one derivatives synthesized for their antimicrobial properties have demonstrated significant in vitro activity against various bacterial and fungal strains, suggesting their utility in combating microbial infections (Baviskar et al., 2013).
Enzyme Inhibition and Molecular Docking Studies
Recent studies have also focused on enzyme inhibition and molecular docking analyses of triazole-based derivatives, including those structurally akin to N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide. These compounds have been synthesized and characterized, with some demonstrating potent inhibitory activity against key enzymes such as acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. Molecular docking studies further support these findings, offering insights into their mechanism of action and potential as lead molecules for drug development (Riaz et al., 2020).
Eigenschaften
IUPAC Name |
2-thiophen-3-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c18-12(6-10-3-5-19-9-10)14-7-11-8-17(16-15-11)13-2-1-4-20-13/h1-5,8-9H,6-7H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCSYFNOVCNPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


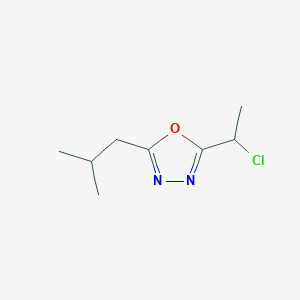
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2864619.png)
![4-[(Oxetan-3-ylamino)methyl]benzonitrile](/img/structure/B2864620.png)
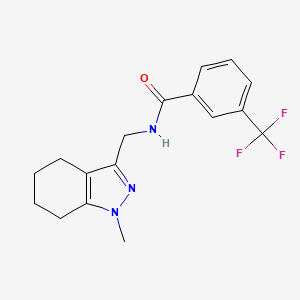


![(2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2864627.png)
